molecular formula C29H34N4O2S B12480246 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-butoxybenzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-butoxybenzamide

Cat. No.: B12480246
M. Wt: 502.7 g/mol
InChI Key: SOUBSWFNVWYCRZ-UHFFFAOYSA-N
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Description

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA is a complex organic compound that features a piperazine ring, a benzyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA typically involves multiple steps. One common method involves the reaction of 4-benzylpiperazine with 4-butyloxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thiourea moiety may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA
  • **4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-CHLOROBENZOYL)THIOUREA

Uniqueness

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C29H34N4O2S

Molecular Weight

502.7 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-butoxybenzamide

InChI

InChI=1S/C29H34N4O2S/c1-2-3-21-35-27-15-9-24(10-16-27)28(34)31-29(36)30-25-11-13-26(14-12-25)33-19-17-32(18-20-33)22-23-7-5-4-6-8-23/h4-16H,2-3,17-22H2,1H3,(H2,30,31,34,36)

InChI Key

SOUBSWFNVWYCRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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